molecular formula C6H2Cl2F2O2S B1392982 3-Chloro-2,6-difluorobenzenesulfonyl chloride CAS No. 1208077-31-9

3-Chloro-2,6-difluorobenzenesulfonyl chloride

Cat. No. B1392982
CAS RN: 1208077-31-9
M. Wt: 247.05 g/mol
InChI Key: HKAXNMHNWLETHN-UHFFFAOYSA-N
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Description

“3-Chloro-2,6-difluorobenzenesulfonyl chloride” is a chemical compound with the molecular formula C6H2Cl2F2O2S . It is an important compound in the field of organic chemistry, used as a versatile and powerful reagent for the introduction of sulfonyl chlorides into various organic molecules.


Molecular Structure Analysis

The molecular structure of “3-Chloro-2,6-difluorobenzenesulfonyl chloride” consists of a benzene ring with two fluorine atoms, one chlorine atom, and a sulfonyl chloride group attached to it .

Scientific Research Applications

Synthesis and Intermediate Applications

3-Chloro-2,6-difluorobenzenesulfonyl chloride is utilized in the synthesis of various chemical compounds. Moore (2003) details a method for preparing high-purity 1-chloro-2,6-difluorobenzene, using sulfonyl chloride for directing fluorine substitution in aromatic rings, which is useful in agricultural and pharmaceutical applications (Moore, 2003).

Reactions with Other Compounds

The compound is involved in reactions with other chemicals to form different derivatives. For example, chlorination of heterocyclic and acyclic sulfonhydrazones leads to the formation of various chlorosulfonyl derivatives, as explored by King et al. (1971) (King et al., 1971).

Formation of Chlorinated Aromatic Compounds

Yuan et al. (2011) studied the effects of chloride ion on the degradation of Acid Orange 7, where the presence of chloride ion led to the formation of chlorinated aromatic compounds, including 3-chloroisocoumarin, and others, in advanced oxidation processes (Yuan et al., 2011).

Potential as Herbicides

Cremlyn and Cronje (1979) explored various chlorohydroxybenzenesulfonyl derivatives, which are of interest as potential herbicides. They studied the conversion of different dichlorophenols to substituted benzenesulfonyl chlorides (Cremlyn & Cronje, 1979).

Green Synthesis

Zhong-xiu (2009) developed a novel green synthesis method for 3-nitrobenzenesulfonyl chloride, highlighting the potential for environmentally friendly synthesis approaches using sulfonyl chlorides (Zhong-xiu, 2009).

Mechanism of Action

Target of Action

3-Chloro-2,6-difluorobenzenesulfonyl chloride is a versatile and powerful reagent used in organic synthesis . Its primary targets are organic molecules that contain nucleophilic functional groups, such as amines, alcohols, and phenols . These functional groups can react with the sulfonyl chloride group to form sulfonamides, sulfonate esters, and sulfonic acids, respectively .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic aromatic substitution . In this reaction, the nucleophile (e.g., an amine or alcohol) attacks the sulfonyl chloride group, displacing the chloride ion and forming a new bond with the sulfur atom . This results in the formation of a new compound, such as a sulfonamide or sulfonate ester .

Biochemical Pathways

The exact biochemical pathways affected by 3-Chloro-2,6-difluorobenzenesulfonyl chloride depend on the specific targets and the resulting compounds. For instance, if the target is an enzyme, the formation of a sulfonamide might inhibit the enzyme’s activity, affecting the biochemical pathway in which the enzyme is involved . .

Result of Action

The molecular and cellular effects of 3-Chloro-2,6-difluorobenzenesulfonyl chloride’s action depend on the specific targets and the resulting compounds. For example, if the target is an enzyme, the formation of a sulfonamide might inhibit the enzyme’s activity, potentially affecting cellular processes that depend on that enzyme .

Action Environment

The action, efficacy, and stability of 3-Chloro-2,6-difluorobenzenesulfonyl chloride can be influenced by various environmental factors. For instance, the presence of moisture can lead to hydrolysis of the sulfonyl chloride group, potentially reducing the compound’s reactivity . Therefore, it is typically handled and stored under dry conditions .

properties

IUPAC Name

3-chloro-2,6-difluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F2O2S/c7-3-1-2-4(9)6(5(3)10)13(8,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAXNMHNWLETHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)S(=O)(=O)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2,6-difluorobenzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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